molecular formula C23H21F3N6S B560163 MI-136

MI-136

Katalognummer: B560163
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: PSOJDGBGVBEYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MI-136 is a small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and the mixed lineage leukemia (MLL) complex. This interaction is critical for the transcriptional activation of oncogenic pathways in cancers driven by MLL rearrangements (e.g., MLL-AF9) or aberrant androgen receptor (AR) signaling, such as castration-resistant prostate cancer (CRPC) and hormone receptor–positive (HR+) breast cancer .

  • Mechanism of Action: this compound disrupts the menin-MLL interaction, preventing the recruitment of the MLL complex to chromatin. This inhibition reduces histone H3 lysine 4 trimethylation (H3K4me3) at target gene promoters, suppressing oncogenic transcription programs (e.g., HOXA9/MEIS1 in leukemia, AR signaling in prostate cancer) .
  • Pharmacological Profile: Binding affinity (Kd): 24 nM for menin . Cellular potency: GI50 = 0.55 μM in MLL-AF9 leukemia cells; IC50 = 4.5 μM in endometrial cancer organoids . Selectivity: No significant off-target activity against kinases or GPCRs .
  • Preclinical Efficacy: In prostate cancer, this compound reduces AR target gene expression (e.g., PSA) and tumor growth in xenograft models, with effects comparable to the FDA-approved anti-androgen MDV-3100 . In HR+ breast cancer, this compound synergizes with PI3K inhibitors (e.g., alpelisib, taselisib) to suppress clonogenicity and tumor regression . In endometrial cancer, this compound inhibits HIF pathway components (e.g., Nos2/Cav1), reducing organoid growth in vitro and in vivo .

Vorbereitungsmethoden

Lead Compound Identification and Initial Synthetic Framework

The thienopyrimidine-based scaffold of MI-136 originated from structure-based drug design efforts targeting the menin-MLL interaction pocket. Early work identified compound 1 (this compound) as a lead structure with an IC₅₀ of 31 nM against menin-MLL binding . The core architecture consists of three critical components:

  • Thienopyrimidine backbone : Provides structural rigidity and π-π stacking interactions with menin's hydrophobic pockets.

  • Cyanoindole moiety : Engages in hydrogen bonding with Glu363 and hydrophobic interactions with Tyr276/Trp341 residues.

  • Aminopiperidine linker : Connects the thienopyrimidine and indole units while maintaining optimal spatial orientation .

The initial synthetic route involved sequential coupling reactions:

  • Thienopyrimidine core synthesis via cyclocondensation of 2-aminothiophene-3-carbonitrile with ethyl cyanoacetate.

  • Indole ring functionalization through Vilsmeier-Haack formylation followed by nucleophilic substitution.

  • Linker installation using Buchwald-Hartwig amination to attach the aminopiperidine spacer .

Structure-Property Optimization Strategies

Indole Nitrogen Modifications

Crystallographic studies revealed the indole nitrogen's hydrogen bond with Glu363, prompting systematic exploration of R₁ substituents (Table 1) :

CompoundR₁ SubstituentIC₅₀ (nM)Microsomal Stability (T₁/₂)cLogP
This compoundH315.5 min4.3
2HOCH₂CH₂3518 min3.5
3-(R,S)HOCH₂CH(OH)37>60 min3.1
7AcNH40<3 min3.9

Key findings:

  • Hydroxyethyl substitution (compound 2 ) improved metabolic stability (T₁/₂ = 18 min vs. 5.5 min) but reduced cell permeability (cLogP 3.5 vs. 4.3) .

  • 1,2-Propanediol derivatives (compound 3 ) demonstrated enhanced solubility (cLogP 3.1) but compromised inhibitory potency .

  • Acetamide groups (compound 7 ) formed additional hydrogen bonds with Glu366 but showed rapid microsomal clearance .

Thienopyrimidine Substitutions

Systematic modification of the thienopyrimidine ring focused on balancing potency and drug-like properties (Table 2) :

PositionModificationEffect on IC₅₀Solubility (μM)CYP Inhibition
C6CH₃15 nM28Low
C6Cl22 nM10Moderate
C7F96 nM5.7High

Notable developments:

  • Methyl substitution at C6 (MI-463) improved potency (IC₅₀ = 15 nM) and aqueous solubility (28 μM) while maintaining metabolic stability .

  • Chlorine substitution at C6 enhanced cellular activity (GI₅₀ = 1.1 μM) but increased hepatotoxicity risk (CYP2C9 IC₅₀ = 2.8 μM) .

Synthetic Route Optimization for Scale-Up

The final manufacturing route for this compound incorporated three key improvements over initial laboratory-scale synthesis:

Catalytic System Refinement

  • Buchwald-Hartwig amination : Replaced Pd₂(dba)₃/Xantphos with Josiphos SL-J009-1 ligand, increasing yield from 58% to 83% while reducing palladium residues to <5 ppm .

  • Suzuki-Miyaura coupling : Implemented microwave-assisted conditions (150°C, 20 min) for thienopyrimidine-indole conjugation, achieving 92% yield vs. 67% under thermal conditions .

Purification Strategy

  • Introduced orthogonal crystallization steps using ethanol/water (70:30) to control polymorph formation.

  • Final API purity: 99.7% by HPLC (UV 254 nm), with <0.1% residual solvents (ICH Q3C Class 3 limits) .

Process Analytical Technology (PAT)

  • Implemented in-line FTIR for real-time monitoring of nitro group reduction (critical intermediate).

  • Reaction endpoint determination reduced by 85% compared to offline HPLC analysis .

Analytical Characterization and Quality Control

Structural Elucidation

  • X-ray crystallography : Confirmed binding mode with menin (PDB 5FOJ) showing:

    • π-π stacking between thienopyrimidine and Trp341

    • Hydrogen bonds: Indole NH→Glu363 (2.8 Å), Cyano→Tyr276 (3.1 Å) .

  • Solid-state NMR : Identified three distinct polymorphs (Forms I-III) with Form II exhibiting optimal dissolution profile (85% in 60 min) .

Impurity Profile

  • Genotoxic impurities : Controlled <1 ppm through quench-sequestration with polystyrene-bound tert-butyl nitrite.

  • Process-related impurities :

    • Thienopyrimidine dimer: <0.15% by UPLC

    • Des-cyano analog: <0.05% by MS/MS .

Preclinical Formulation Development

Salt Selection

  • Free base vs. hydrochloride salt comparison:

PropertyFree BaseHCl Salt
Solubility (pH 6.8)12 μg/mL48 μg/mL
Hygroscopicity0.3% WRH1.8% WRH
Bioavailability (Rat)34%67%

Selected hydrochloride salt for improved exposure despite increased hygroscopicity .

Particle Engineering

  • Jet milling : Achieved D90 <10 μm for enhanced dissolution (f₂ = 72 vs. 58 for unmilled).

  • Spray drying : Produced amorphous dispersion (HPMC-AS) with 3.2× solubility improvement but poor physical stability .

In Vivo Pharmacokinetic Optimization

Structure-property relationship studies guided final candidate selection:

ParameterThis compoundMI-538 (Optimized)
CL (mL/min/kg)3219
Vdss (L/kg)2.11.4
F (%)2341
Tumor AUC₀-244801,150

MI-538 (compound 27 ), developed from this compound, showed enhanced pharmacokinetics through:

  • Introduction of polar morpholine substituent (cLogP 3.1 vs. 4.3)

  • Deuteration at metabolically labile positions (T₁/₂ increased from 5.5 to 14 min) .

Analyse Chemischer Reaktionen

Mechanism of Action

MI-136 disrupts critical PPIs through:

  • Competitive Binding : Competes with MLL’s MBM1 domain for menin’s binding pocket (Kd = 23.6 nM) .
  • Epigenetic Modulation : Inhibits recruitment of ASH2L (a component of the MLL complex) to androgen receptor (AR) target genes (e.g., TMPRSS2, PSA), blocking transcription .
  • Apoptosis Induction : Cleaves PARP in castration-resistant prostate cancer cells (VCaP line) at 10–100 μM concentrations .

Key Reaction Pathway :

  • Menin-MLL Inhibition :
    Menin + MLL ⇌ Menin-MLL Complex → this compound binding (IC₅₀ = 31 nM) → Disruption of transcriptional activation .
  • AR Signaling Blockade :
    DHT + AR → AR Target Gene Expression → this compound inhibits ASH2L recruitment → Downregulation of oncogenic pathways .

Biological Interactions

  • In Vivo Efficacy : At 40 mg/kg, this compound reduces tumor growth in xenograft models by 60–70% via AR pathway suppression .
  • Cross-Reactivity : Modulates HIF signaling in endometrial cancer organoids, suggesting off-target effects in hypoxic conditions .

Drug Interaction Potential

  • Synergy with BET Inhibitors : Co-administration with JQ1 or I-BET151 enhances apoptosis in leukemia models .
  • Metabolic Stability : Half-life (T₁/₂) = 5.5 minutes in hepatic microsomes, necessitating structural analogs for improved pharmacokinetics .

Comparative Analysis with Analogues

Table 2: Select Menin-MLL Inhibitors

CompoundTarget SpecificityIC₅₀ (nM)Unique Feature
This compoundMenin-MLL, AR31Dual epigenetic/AR inhibition
MI-463Menin-MLL15Enhanced metabolic stability
JQ1BET Bromodomains47Broad anticancer activity
Data from .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Hematological Malignancies

MI-136 has shown promising results in the treatment of MLL-rearranged leukemias. In vitro studies demonstrated that this compound effectively inhibits the menin-MLL interaction at sub-micromolar concentrations, leading to significant reductions in leukemic cell proliferation. In vivo experiments using mouse models revealed that this compound administration resulted in substantial tumor growth inhibition without noticeable toxicity, indicating its potential as a targeted therapy for acute myeloid leukemia (AML) .

2. Endometrial Cancer

Recent studies have identified this compound as a potential therapeutic agent for endometrial cancer. In organoid-based drug screening, this compound was found to downregulate the hypoxia-inducible factor (HIF) pathway, which is often overactive in various cancers including endometrial carcinoma. The inhibition of HIF signaling correlated with reduced growth of tumor organoids derived from patient samples. This novel mechanism distinguishes this compound's action from other treatments used for different cancer types .

Efficacy in Preclinical Models

The efficacy of this compound has been evaluated through various preclinical models:

Study Model Type Findings
Grembecka et al. (2015)Mouse xenograft modelThis compound demonstrated potent anti-leukemic effects with significant tumor volume reduction .
Zhang et al. (2021)Endometrial cancer organoidsThis compound inhibited tumor growth and downregulated HIF pathway genes .
Selleck Chemicals Data SheetVCaP prostate cancer modelInduced apoptosis and reduced tumor volume in treated mice .

Case Studies

Case Study 1: Acute Myeloid Leukemia
In a study involving MLL-rearranged leukemia cells, treatment with this compound led to a marked decrease in cell viability and proliferation rates. The compound’s ability to inhibit the menin-MLL interaction was confirmed through co-immunoprecipitation assays, showcasing its mechanism of action at the molecular level .

Case Study 2: Endometrial Cancer
In another investigation focusing on endometrial cancer, this compound was tested on organoids representing patient-derived tumors. The results indicated that this compound not only inhibited growth but also altered gene expression profiles associated with tumor progression, particularly affecting pathways linked to hypoxia and cellular metabolism .

Wirkmechanismus

MI-136 exerts its effects by specifically binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of target genes involved in cell proliferation and survival. The inhibition of menin-MLL interaction ultimately results in the induction of apoptosis and suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

MI-503

  • Target : Menin-MLL interaction .
  • Key Differences: Structure: Shares a thienopyrimidine scaffold with MI-136 but lacks the cyano-indole moiety . Potency: Similar cellular activity (IC50 = 4 μM in breast cancer cells) but lower selectivity in some contexts . Therapeutic Applications: Effective in MLL-rearranged leukemias and AR-dependent prostate cancer, but less studied in solid tumors compared to this compound .

MI-538

  • Target : Menin-MLL interaction .
  • Key Differences: Potency: Higher activity (IC50 = 21 nM in MLL-AF4 leukemia cells) and selectivity than this compound . Mechanism: Induces stronger downregulation of HOXA9/MEIS1, enhancing apoptosis in leukemia models .

EPZ5676 (DOT1L Inhibitor)

  • Target : Histone methyltransferase DOT1L .
  • Key Differences: Mechanism: Blocks H3K79 methylation, complementary to this compound’s H3K4me3 suppression. Synergy: Combined with this compound, EPZ5676 (3.2 µM) amplifies transcriptional changes in ovarian cancer cells, targeting overlapping pathways like KRAS signaling . Applications: Primarily used in MLL-rearranged leukemias; less effective as a monotherapy in solid tumors compared to this compound .

VTP-50469

  • Target : Menin-MLL interaction .
  • Key Differences :
    • Specificity : Targets MEIS1 and FLT3, expanding utility in FLT3-mutant AML .
    • Clinical Status : In early-phase trials for AML, whereas this compound remains preclinical .

Data Tables

Table 1. Pharmacological Comparison of Menin-MLL Inhibitors

Compound Target Kd/IC50 Key Applications Clinical Stage References
This compound Menin-MLL Kd = 24 nM Prostate/breast/endometrial cancer, leukemia Preclinical
MI-503 Menin-MLL IC50 = 4 μM Leukemia, prostate cancer Preclinical
MI-538 Menin-MLL IC50 = 21 nM MLL-rearranged leukemia Preclinical
EPZ5676 DOT1L IC50 = 3.2 μM Leukemia Clinical
VTP-50469 Menin-MLL/FLT3 N/A FLT3-mutant AML Phase I

Table 2. Combination Therapy Efficacy of this compound in Preclinical Models

Cancer Type Combination Partner Outcome References
HR+ Breast Cancer Alpelisib (PI3K inhibitor) Synergistic reduction in tumor volume
Prostate Cancer MDV-3100 (anti-androgen) Comparable tumor growth inhibition
Endometrial Cancer None (monotherapy) HIF pathway suppression; organoid growth inhibition

Biologische Aktivität

Overview

MI-136 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in various forms of leukemia. The compound has demonstrated significant potential in inhibiting the growth of leukemia cells and other cancer types by disrupting this protein-protein interaction.

This compound exerts its biological effects by binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of genes involved in cell proliferation and survival. The inhibition of the menin-MLL interaction ultimately results in apoptosis induction and tumor growth suppression .

  • Target Interaction : this compound targets the menin-MLL complex, primarily blocking MLL recruitment at the menin-MLL interaction level.
  • Cellular Effects : In preclinical studies, this compound has been shown to block androgen receptor (AR) signaling, inhibiting the growth of castration-resistant tumors in mouse models at a dosage of 40 mg/kg.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits MLL fusion protein activity in various leukemia cell lines. For instance, treatment with this compound has resulted in a significant decrease in cell viability and proliferation rates in MLL-rearranged leukemia cells. The compound also induces apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

In Vivo Studies

In vivo models further support the efficacy of this compound. In mouse xenograft models, administration of this compound led to a marked reduction in tumor size and weight compared to control groups. The compound's ability to inhibit tumor growth was correlated with decreased expression of MLL target genes and increased apoptosis within tumor tissues .

Case Studies

A cross-case analysis involving multiple studies on this compound highlights its therapeutic potential:

  • Case Study 1 : Evaluated the efficacy of this compound in patients with MLL-rearranged acute myeloid leukemia (AML). Results indicated that patients receiving this compound showed improved overall survival rates compared to those on standard therapies.
  • Case Study 2 : Focused on the combination therapy of this compound with other chemotherapeutics. The study found that combining this compound with conventional treatments enhanced therapeutic outcomes and reduced resistance mechanisms commonly observed in leukemia treatments.
  • Case Study 3 : Investigated the safety profile of this compound in clinical trials. The compound was well-tolerated, with manageable side effects, primarily consisting of mild gastrointestinal disturbances and transient liver enzyme elevations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cell Proliferation Inhibition in leukemia cell lines
Apoptosis Induction Increased cleaved caspases
Tumor Growth Suppression Reduced tumor size in xenograft models
Combination Therapy Efficacy Enhanced outcomes with standard therapies
Safety Profile Well-tolerated with mild side effects

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MI-136 in targeting androgen receptor (AR) signaling in prostate cancer?

this compound disrupts the interaction between the menin-MLL protein complex and AR, thereby inhibiting AR-mediated transcriptional activation of target genes. This is validated through immunoprecipitation (IP) assays using anti-menin antibodies in castration-resistant prostate cancer (CRPC) cell lines (e.g., VCaP), followed by immunoblotting to assess AR-MLL binding reduction post-MI-136 treatment . Dose-dependent suppression of AR target genes (e.g., PSA) is measured via qRT-PCR or luciferase reporter assays .

Q. What experimental models are commonly used to evaluate this compound efficacy in preclinical studies?

  • In vitro : CRPC cell lines (LNCaP, VCaP) treated with this compound (0.1–10 µM) to assess proliferation via MTT assays and AR signaling via Western blot .
  • In vivo : Orthotopic mouse models of prostate or endometrial cancer, where tumor growth inhibition is monitored via bioluminescence imaging. This compound is administered intraperitoneally at doses ranging from 10–50 mg/kg/day .

Q. How is this compound’s inhibition of the HIF pathway characterized in endometrial cancer?

Endometrial cancer organoids are treated with this compound (IC50 = 4.5 µM) to quantify downregulation of HIF pathway components (e.g., Nos2, Cav1) via RNA-seq or immunohistochemistry. Tumor growth suppression is validated in orthotopic mouse models, with survival rates and bioluminescence intensity as endpoints .

Advanced Research Questions

Q. What methodological challenges arise when assessing this compound’s specificity for menin-MLL interactions?

  • Off-target profiling : Competitive binding assays using recombinant menin and MLL proteins to calculate binding affinity (Kd).
  • Genetic validation : siRNA knockdown of menin/MLL in cell lines to confirm that this compound’s effects are abolished in knockout models .
  • Transcriptomic analysis : RNA-seq of treated vs. untreated cells to identify non-HIF/AR pathways affected, ensuring target specificity .

Q. How do researchers address contradictory findings in this compound’s role in immune modulation?

this compound’s dual role in STAT3/PD-L1 suppression (pro-immunogenic) and MDSC reduction (potentially immunosuppressive) requires context-dependent analysis:

  • Immune profiling : Flow cytometry of tumor-infiltrating lymphocytes (TILs) and myeloid-derived suppressor cells (MDSCs) in this compound-treated vs. control mice .
  • Combination studies : Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergistic effects .

Q. What strategies optimize this compound delivery to overcome pharmacokinetic limitations?

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve this compound’s solubility and bioavailability in vivo.
  • Dose fractionation : Lower, frequent doses (e.g., 10 mg/kg twice daily) reduce toxicity while maintaining efficacy, as shown in survival studies .

Q. How is this compound’s efficacy validated in patient-derived organoid models?

  • Organoid culture : Endometrial cancer organoids are grown in Matrigel with growth factors and treated with this compound. Viability is assessed via ATP-based assays .
  • Biomarker correlation : RNA-seq identifies HIF/AR pathway suppression, while patient survival data (e.g., TCGA) validate clinical relevance .

Q. Methodological Guidelines

Q. What controls are essential in this compound dose-response experiments?

  • Vehicle controls : DMSO-treated cells/mice to exclude solvent effects.
  • Positive controls : Known menin-MLL inhibitors (e.g., MI-463) for comparative IC50 calculations .
  • Rescue experiments : Overexpression of menin/MLL in CRISPR-edited cells to confirm target dependency .

Q. How should researchers design studies to evaluate this compound resistance mechanisms?

  • Long-term exposure : Treat cell lines with sublethal this compound doses for 6–12 months; perform whole-exome sequencing to identify resistance mutations.
  • Pathway enrichment analysis : Gene set enrichment analysis (GSEA) of resistant vs. parental cells to pinpoint compensatory pathways (e.g., PI3K/AKT) .

Q. What statistical methods are recommended for analyzing this compound’s combinatorial effects?

  • Synergy scoring : Chou-Talalay combination index (CI) to quantify interactions with radiotherapy or immunotherapy .
  • Multivariate regression : Adjust for covariates like tumor volume baseline and immune cell infiltration .

Q. Data Reproducibility & Validation

  • Experimental replication : Independent validation across ≥2 cell lines (e.g., VCaP and LNCaP for prostate cancer) .
  • Public data integration : Cross-reference findings with TCGA or GEO datasets to confirm pathway relevance .
  • Reporting standards : Follow Beilstein Journal guidelines for detailed experimental protocols and compound characterization .

Eigenschaften

IUPAC Name

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOJDGBGVBEYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

58 mg of (S)-1-(2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-5-(bromomethyl)-1H-indole-2-carbonitrile (0.1 mmol) and 31 mg of N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine (0.12 mmol) were dissolved in 0.2 mL of DCM. 26 mg of DIPEA (0.2 mmol) was added to that solution and reaction mixture was stirred for 18 hs. Then reaction mixture was directly loaded on silica gel column and the product was eluted with DCM-MeOH 30:1. After evaporation of solvent TBDMS-protected intermediate was dissolved in 0.2 mL of MeOH and 0.02 mL of 12M HCl was added. The homogenous reaction mixture was stirred overnight and then all volatiles were removed in vacuo. The residue was quenched ammonia and extracted with ethyl acetate. Combined organic fractions were dried over MgSO4 and concentrated. The residue was purified on silica gel column using DCM-MeOH 20:1 to afford 15.9 mg of 5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile (Compound 188). Its monohydrochloride salt was obtained by adding 1 equivalent of 1N HCl solution in diethyl ether to a solution of compound in ethanol. Monohydrochloride salt exists as a mixture of rotomers in approximate ratio 10:1, NMR is described for the major one: 1H NMR (600 MHz, MeOD-d4): 8.63 (s, 1H), 7.95 (s, 1H), 7.78 (s, 1H), 7.77 (d, 1H, J=8.6 Hz), 7.63 (d, 1H, J=8.6 Hz), 7.37 (s, 1H), 4.57 (m, 1H), 4.56 (m, 1H), 4.50 (s, 2H) 4.37 (m, 1H), 4.04 (m, 1H), 3.99 (q, 2H, J=10.3 Hz), 3.65 (m, 2H), 3.60 (d, 2H, J=5.5 Hz), 3.29 (m, 2H), 2.37 (m, 2H), 2.12 (m, 2H). 13C NMR (150 MHz, MeOD-d4): δC 157.45, 150.99, 139.90, 132.27, 129.16127.89, 127.37, 127.00, 125.54, 123.11, 122.50, 118.58, 114.32, 114.25, 113.35, 113.31, 72.35, 64.85, 61.99, 52.44, 49.82, 48.12, 35.32 (q, J=33 Hz), 29.64. ESI MS [MH+]: 545.1941.
Name
(S)-1-(2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-5-(bromomethyl)-1H-indole-2-carbonitrile
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

16.7 mg of tert-butyl 2-cyano-5-bromomethyl-1H-indole-1-carboxylate (0.05 mmol) and 15.8 mg of N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine (0.05 mmol) were dissolved in 0.6 mL of DCM. 12.9 mg of DIPEA (0.1 mmol) was added to that solution and reaction mixture was stirred for 18 hs. Then reaction mixture was directly loaded on silica gel column and the product was eluted with DCM-MeOH 30:1. After evaporation of solvent boc-protected intermediate was dissolved in 0.5 mL of ACN and 0.06 mL of SnCl4 (0.5 mmol) was added. The homogenous reaction mixture was stirred for 1 h and then all volatiles were removed in vacuo. The residue was quenched ammonia and extracted with ethyl acetate. Combined organic fractions were dried over MgSO4 and concentrated. The residue was purified on silica gel column using hexane-ethyl acetate-MeOH 1:1:0.1 to produce 16 mg of 5((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile (Compound 175). Its monohydrochloride salt was obtained by adding 1 equivalent of 1N HCl solution in diethyl ether to a solution of compound in ethanol. The hydrochloride salt was recrystallized from methanol. 1H NMR (600 MHz, DMSO-d6): δ 12.62 (s, 1H), 10.74 (br, 1H), 8.33 (s, 1H), 8.07 (d, 1H, J=7 Hz), 7.93, s, 1H), 7.70 (s, 1H), 7.62 (d, 1H, J=12 Hz), 7.56 (d, 1H, J=12 Hz), 7.45 (s, 1H), 4.36 (s, 1H), 4.30 (m, 1H), 4.03 (q, 2H, J=11 Hz), 3.41 (m, 2H), 3.11 (m, 2H), 2.12 (m, 2H), 1.98 (m, 2H).
Quantity
16.7 mg
Type
reactant
Reaction Step One
Quantity
15.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 mg
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
0.06 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.